molecular formula C11H10FNO2 B11730865 Ethyl 5-Fluoroindole-3-carboxylate

Ethyl 5-Fluoroindole-3-carboxylate

Cat. No.: B11730865
M. Wt: 207.20 g/mol
InChI Key: OXZVNEBLLXQRRY-UHFFFAOYSA-N
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Description

Ethyl 5-Fluoroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Fluoroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of the corresponding imine, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 5-fluoroindole with ethyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Fluoroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 5-Fluoroindole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Fluoroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 5-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3

InChI Key

OXZVNEBLLXQRRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)F

Origin of Product

United States

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